2-Acetyl-1-pyrroline

Overview

Description

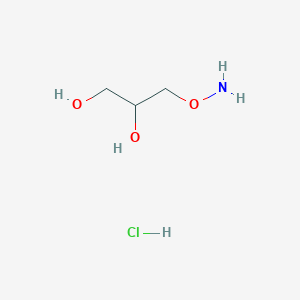

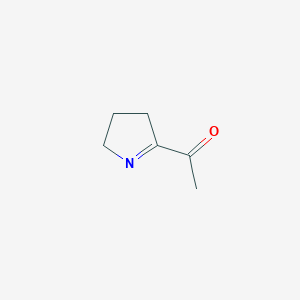

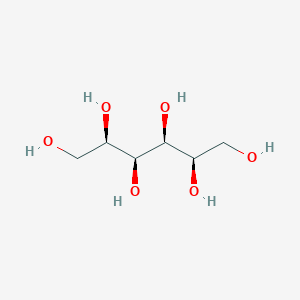

2-Acetyl-1-pyrroline (2-AP) is an aroma compound and flavor that gives freshly baked bread, jasmine rice, and basmati rice their customary smell . Many observers describe the smell as similar to “hot, buttered popcorn” and it is credited for lending this odor to the scent of binturong (bearcat) urine . It is a five-membered N-heterocyclic ring compound, which makes the compound highly volatile and unstable with a low odor threshold .

Molecular Structure Analysis

2-AP is a substituted pyrroline and a cyclic imine as well as a ketone . It is a pyrroline that is 1-pyrroline in which the hydrogen at position 2 is replaced by an acetyl group .

Chemical Reactions Analysis

2-AP is generated biologically or by Strecker degradation within the Maillard-reaction cascades during thermal food processing with methylglyoxal and 1-pyrroline as the main direct precursors . A novel colorimetric method was developed for the determination of 2-AP content using chromium hexacarbonyl (Cr (CO) 6) as a reagent .

Physical And Chemical Properties Analysis

2-AP is a small molecule with a popcorn-like, roasty odor. It has a boiling point of 183 °C and a molecular weight of 111.14 .

Scientific Research Applications

Aroma Compound in Foods

2-AP is a prominent aroma compound found in many foods, described as having a ‘popcorn-like’ smell . It contributes to the flavor of a diverse array of foods, such as cooked mushrooms, nuts, sweet corn, and lobster .

Essential Oils and Therapeutic Fragrances

2-AP provides aroma in essential oils used as therapeutic fragrances . These oils are often used in aromatherapy for their potential health benefits.

Flavoring Compound or Food Additive

2-AP acts as a flavoring compound or food additive . It can be added to various food products to enhance their flavor profile.

Biosynthesis in Plant Species

2-AP is biosynthetically metabolized in several plant species, including soybean (Glycine max), sorghum (Sorghum bicolor (L.) Moench), fragrant coconut (Cocos nucifera L.), winter melon (Benincasa hispida) and yellow dwarf coconut (Cocos nucifera L.) .

Aroma in Fragrant Rice

The application of micronutrients regulates 2-AP production, which is responsible for aroma in fragrant rice . This has high economic and nutritional value.

Aroma in Pumpkin Leaves

Research has shown that the application of Zn significantly enhances 2-AP production by more than 38%, contributing to the ‘taro-like’ aroma in pumpkin leaves .

Determination in Food Trade

The determination of 2-AP is important in the food trade . It helps in ensuring the quality and authenticity of food products.

Research on Fragrant Rice Breeding

2-AP plays a crucial role in the research on fragrant rice breeding . It helps in the development of new fragrant rice varieties with desired aroma profiles.

Mechanism of Action

Target of Action

2-AP is primarily known for its role in contributing to the aroma of various foods, particularly fragrant rice . It is the key compound responsible for the characteristic smell of these foods .

Mode of Action

The compound interacts with olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of its characteristic aroma . It is formed by Maillard reactions during the heating of food, such as the baking of bread dough .

Biochemical Pathways

The biosynthesis of 2-AP in fragrant rice involves several enzymes, including proline dehydrogenase, ornithine transaminase, and 1-pyrroline-5-carboxylate synthetase . These enzymes exhibit lower activities when soil moisture declines . Diamine oxidase (DAO), which promotes the conversion from putrescine to 2-AP, shows higher activity under conditions of low soil moisture .

Result of Action

The primary result of 2-AP’s action is the generation of aroma. It gives freshly baked bread, jasmine rice, basmati rice, and certain flowers their customary smell . In addition to its role in food, 2-AP is also found in certain animal secretions .

Action Environment

Environmental factors, particularly soil moisture, significantly influence the biosynthesis of 2-AP in fragrant rice . Lower soil moisture content enhances 2-AP biosynthesis, mainly by upregulating the expression of DAO1 . This suggests that environmental conditions can be manipulated to optimize the production of 2-AP and, consequently, the aroma of certain foods.

Future Directions

There is a pressing requirement for the creation of a simple, effective, and feasible method for preparing 2-AP . Future research could focus on how micro/macronutrients, cultivation practices, amino acid precursors, growth regulators, and environmental factors influence the 2-AP biosynthesis to modulate the aroma of fragrant rice .

properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBQWWSFRPLIAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335080 | |

| Record name | 2-Acetyl-1-pyrroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow solid; Fishy aroma | |

| Record name | 2-Acetyl-1-pyrroline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1593/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

182.00 to 183.00 °C. @ 760.00 mm Hg | |

| Record name | 5-Acetyl-3,4-dihydro-2H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water, Soluble (in ethanol) | |

| Record name | 2-Acetyl-1-pyrroline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1593/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

2-Acetyl-1-pyrroline | |

CAS RN |

85213-22-5 | |

| Record name | 2-Acetyl-1-pyrroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85213-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-1-pyrroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Acetyl-3,4-dihydro-2H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

19.00 °C. @ 760.00 mm Hg | |

| Record name | 5-Acetyl-3,4-dihydro-2H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 2-acetyl-1-pyrroline (2-AP) and why is it significant?

A: 2-acetyl-1-pyrroline (2-AP) is a potent aroma compound prized for its characteristic "popcorn" or "pandan" fragrance. It is found naturally in various food sources, including aromatic rice varieties like Basmati and Jasmine rice, and the leaves of the Pandanus amaryllifolius plant. [] []

Q2: What makes some rice varieties "aromatic"?

A: The aromatic quality of certain rice varieties is primarily attributed to the presence of 2-AP. [] This compound is produced due to a mutation in a gene that encodes betaine aldehyde dehydrogenase 2 (BADH2) on chromosome 8. [] This mutation leads to the accumulation of a precursor, γ-aminobutyraldehyde (GAB-ald), which is then converted to 2-AP. []

Q3: How does the concentration of 2-AP vary in aromatic rice?

A: The 2-AP content can differ significantly among aromatic rice varieties and is influenced by several factors. For instance, environmental conditions, particularly a dry climate, have been shown to enhance 2-AP levels in the Khao Dawk Mali 105 variety. []

Q4: Can agricultural practices influence 2-AP levels in fragrant rice?

A: Yes, specific cultivation practices can enhance 2-AP content in fragrant rice. Studies have shown that a specialized cultivation method called "increasing aroma cultivation" can significantly increase 2-AP levels in several aromatic rice varieties compared to conventional methods. []

Q5: Beyond rice, what are some other sources of 2-AP?

A: 2-AP has been identified as a key aroma compound in a range of food products. Notably, it contributes to the characteristic aroma of bread crusts, particularly in wheat and rye varieties. [] [] It is also a key odorant in Jinhua ham, contributing to its complex aroma profile. []

Q6: How does 2-AP contribute to the aroma of bread crusts?

A: The formation of 2-AP in bread crusts is primarily attributed to the Maillard reaction, a complex series of chemical reactions that occur between amino acids and reducing sugars during baking. [] The specific pathways leading to 2-AP formation in bread crusts have been investigated, and the involvement of proline as a precursor has been confirmed. []

Q7: Can the formation of 2-AP be controlled during food processing?

A: Yes, research has shown that the formation of 2-AP can be influenced by adjusting processing parameters. For instance, in the extrusion cooking of a rice-based model system, the levels of 2-AP and related compounds were significantly affected by the addition of different flavor precursors, like proline and ornithine. []

Q8: Are there any novel applications of 2-AP in food science?

A: Researchers are exploring new avenues to utilize the potent aroma of 2-AP. One promising application is the development of bacterial cellulose-pyrroline (BC-P) composites, where bacterial cellulose is modified in situ with 2-AP. [] These composites have shown potential for removing hexavalent chromium from contaminated water. []

Q9: How is 2-AP typically extracted and analyzed in food samples?

A: Several methods have been developed for the extraction and analysis of 2-AP in various food matrices. Common techniques include headspace solid-phase microextraction (HS-SPME), solvent extraction, and steam distillation. [] [] These extraction methods are often coupled with gas chromatography-mass spectrometry (GC-MS) for precise identification and quantification of 2-AP. [] [] []

Q10: What are the challenges in accurately quantifying 2-AP?

A: Accurate quantification of 2-AP can be challenging due to its low concentration in many food products and potential losses during extraction and analysis. To address this, researchers have developed sophisticated techniques like stable isotope dilution assays (SIDA) using isotopically labeled 2-AP as an internal standard, enhancing the accuracy and reliability of measurements. [] []

Q11: Are there any rapid methods for determining 2-AP content in rice?

A: Yes, near-infrared (NIR) spectroscopy has emerged as a rapid and non-destructive technique for determining 2-AP content in rice. [] This method utilizes the unique spectral characteristics of 2-AP in the near-infrared region to predict its concentration in rice samples quickly and efficiently. []

Q12: What is the significance of understanding 2-AP biosynthesis?

A: A deeper understanding of 2-AP biosynthesis can have significant implications for improving the aroma quality of aromatic rice and other crops. [] By identifying the genes and enzymes involved in the biosynthetic pathway, researchers can explore strategies for enhancing 2-AP production through breeding programs or genetic engineering. []

Q13: What are the potential benefits of developing bioinoculants for aromatic rice?

A: Research suggests that certain rhizobacteria can enhance 2-AP content in aromatic rice, particularly under stressful conditions like salinity. [] Developing bioinoculants based on these beneficial rhizobacteria could offer a sustainable and eco-friendly approach to enhance aroma and mitigate the negative impacts of salinity on rice production. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B57211.png)

![Tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B57221.png)